![molecular formula C22H16ClN3O3 B3036279 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide CAS No. 339098-47-4](/img/structure/B3036279.png)
5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide
Overview
Description
Scientific Research Applications
Allosteric Modulation of CB1 Receptor
Indole-2-carboxamides, including variants similar to 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide, are known to act as allosteric modulators for the cannabinoid type 1 receptor (CB1). Research has revealed key structural requirements for these compounds to effectively modulate CB1, impacting binding affinity and cooperativity. Such compounds have potential in exploring new therapeutic avenues in cannabinoid research (Khurana et al., 2014).
Apoptosis Induction
Indole-2-carboxylic acid benzylidene-hydrazides, closely related to the specified compound, have been identified as potent apoptosis inducers. These compounds have shown the ability to arrest cancer cells in specific phases and induce apoptosis, indicating their potential as anticancer agents (Zhang et al., 2004).
Synthesis and Structural Analysis
Studies on the synthesis and structural analysis of indole-2-carboxamide derivatives have been conducted. These studies provide insights into the crystallization, molecular packing, and intermolecular interactions of such compounds, which are crucial for understanding their biological activities (Geetha et al., 2019).
Tubulin Polymerization Inhibition
Research has shown that derivatives of 5-chloro-N-aryl-1H-indole-2-carboxamide can act as inhibitors of human liver glycogen phosphorylase a, a critical enzyme in glucose metabolism. This suggests potential applications in diabetes management (Onda et al., 2008).
Antitumor and Anticancer Properties
Compounds related to 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide have been synthesized and evaluated for their antitumor and anticancer properties. These compounds have shown significant antiproliferative activity against a range of cancer cell lines, making them promising leads in cancer therapy research (Kazan et al., 2019).
properties
IUPAC Name |
5-chloro-1-[(4-nitrophenyl)methyl]-3-phenylindole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-16-8-11-19-18(12-16)20(15-4-2-1-3-5-15)21(22(24)27)25(19)13-14-6-9-17(10-7-14)26(28)29/h1-12H,13H2,(H2,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVQMPMKZURSLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163366 | |
Record name | 5-Chloro-1-[(4-nitrophenyl)methyl]-3-phenyl-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide | |
CAS RN |
339098-47-4 | |
Record name | 5-Chloro-1-[(4-nitrophenyl)methyl]-3-phenyl-1H-indole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339098-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-[(4-nitrophenyl)methyl]-3-phenyl-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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